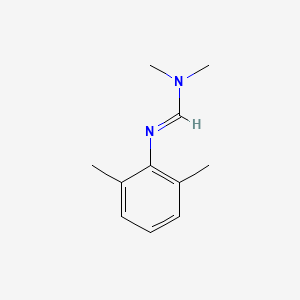
(3-Chloro-2,5-dihydroxyphenyl)(cyclohexyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2,5-dihydroxyphenyl)(cyclohexyl)methanone is a chemical compound with the molecular formula C13H15ClO3 It is characterized by the presence of a chloro-substituted phenyl ring, two hydroxyl groups, and a cyclohexyl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,5-dihydroxyphenyl)(cyclohexyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2,5-dihydroxybenzaldehyde and cyclohexanone.
Condensation Reaction: The key step involves a condensation reaction between 3-chloro-2,5-dihydroxybenzaldehyde and cyclohexanone in the presence of a suitable catalyst, such as an acid or base.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs, and the product is continuously removed.
化学反应分析
Types of Reactions
(3-Chloro-2,5-dihydroxyphenyl)(cyclohexyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(3-Chloro-2,5-dihydroxyphenyl)(cyclohexyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (3-Chloro-2,5-dihydroxyphenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, such as oxidative stress pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
(3-Chloro-2,5-dihydroxyphenyl)(phenyl)methanone: Similar structure but with a phenyl group instead of a cyclohexyl group.
(3-Chloro-2,5-dihydroxyphenyl)(methyl)methanone: Similar structure but with a methyl group instead of a cyclohexyl group.
(3-Chloro-2,5-dihydroxyphenyl)(ethyl)methanone: Similar structure but with an ethyl group instead of a cyclohexyl group.
Uniqueness
(3-Chloro-2,5-dihydroxyphenyl)(cyclohexyl)methanone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs
属性
CAS 编号 |
918310-97-1 |
|---|---|
分子式 |
C13H15ClO3 |
分子量 |
254.71 g/mol |
IUPAC 名称 |
(3-chloro-2,5-dihydroxyphenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H15ClO3/c14-11-7-9(15)6-10(13(11)17)12(16)8-4-2-1-3-5-8/h6-8,15,17H,1-5H2 |
InChI 键 |
RBWLRSYOWYDPDU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)C2=C(C(=CC(=C2)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B14178576.png)
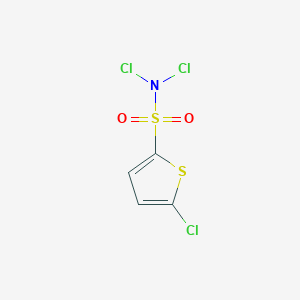
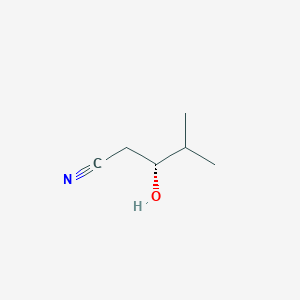
![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
![(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol](/img/structure/B14178607.png)
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
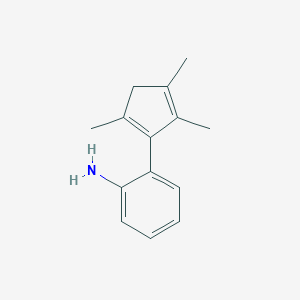
![Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B14178616.png)
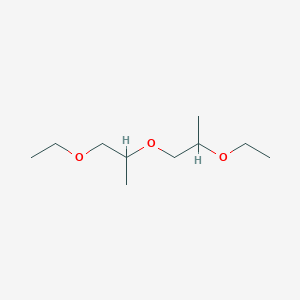
![2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14178621.png)
![2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine](/img/structure/B14178622.png)
![2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B14178626.png)
